

Application Notes and Protocols for RockPhos Pd G3 Mediated Transformations

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Compound of Interest

Compound Name: RockPhos Pd G3

Cat. No.: B6316010

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This document provides detailed application notes and experimental protocols for the use of **RockPhos Pd G3**, a third-generation Buchwald precatalyst, in various palladium-catalyzed cross-coupling reactions. **RockPhos Pd G3** is an air- and moisture-stable solid, offering high reactivity and broad applicability in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.^{[1][2][3][4][5]} Its robust nature and ease of activation make it a valuable tool in academic research and the pharmaceutical industry.^{[3][6]}

Overview of RockPhos Pd G3

RockPhos Pd G3, systematically named [(2-Di-tert-butylphosphino-3-methoxy-6-methyl-2',4',6'-triisopropyl-1,1'-biphenyl)-2-(2-aminobiphenyl)]palladium(II) methanesulfonate, is a highly effective precatalyst for a variety of cross-coupling reactions.^{[4][5]} The "G3" designation indicates that it is a third-generation Buchwald precatalyst, featuring a methanesulfonate ligand that enhances solubility and stability.^{[1][6]} The bulky and electron-rich RockPhos ligand promotes efficient catalytic turnover and allows for the coupling of challenging substrates.^[1]

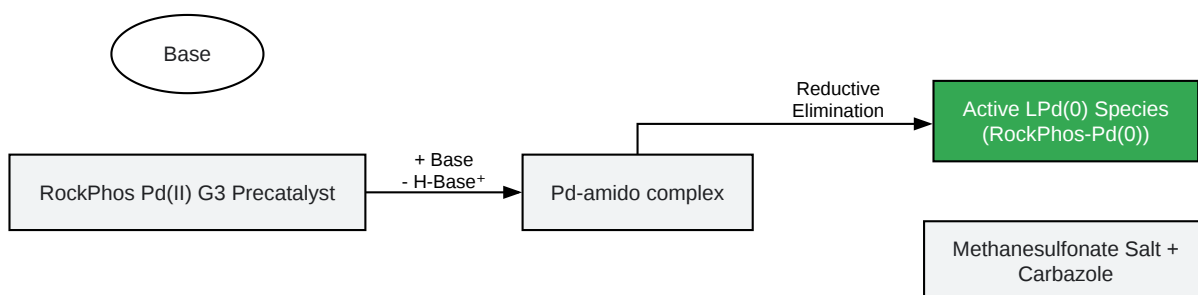
Key Applications:

- Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) bonds.^{[1][4]}
- Buchwald-Hartwig Amination: Formation of C(sp²)–N bonds.^[4]

- Carbon-Oxygen (C-O) Coupling: Synthesis of aryl ethers.
- Negishi Coupling: Coupling of organozinc reagents with organic halides.[4]

Precatalyst Activation

The **RockPhos Pd G3** precatalyst is designed for easy activation to the active Pd(0) species. [1][3] Upon exposure to a base, the precatalyst undergoes deprotonation of the aminobiphenyl moiety, followed by reductive elimination to generate the active monoligated Pd(0)-RockPhos complex, a methanesulfonate salt, and carbazole.



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Activation of the **RockPhos Pd G3** precatalyst.

Suzuki-Miyaura Cross-Coupling

RockPhos Pd G3 is particularly effective in the Suzuki-Miyaura coupling of aryl and heteroaryl halides with boronic acids, including those that are prone to protodeboronation.[1]

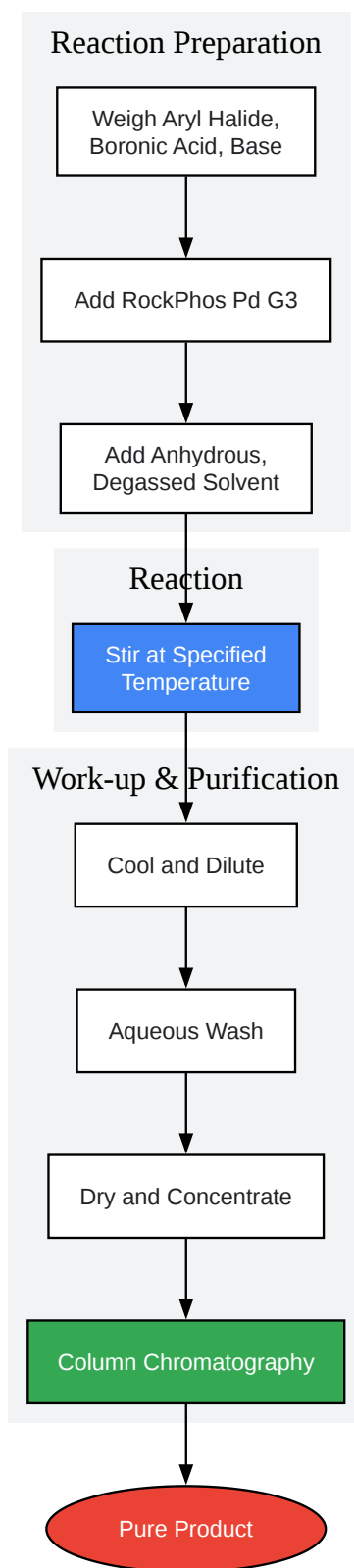
Data Presentation

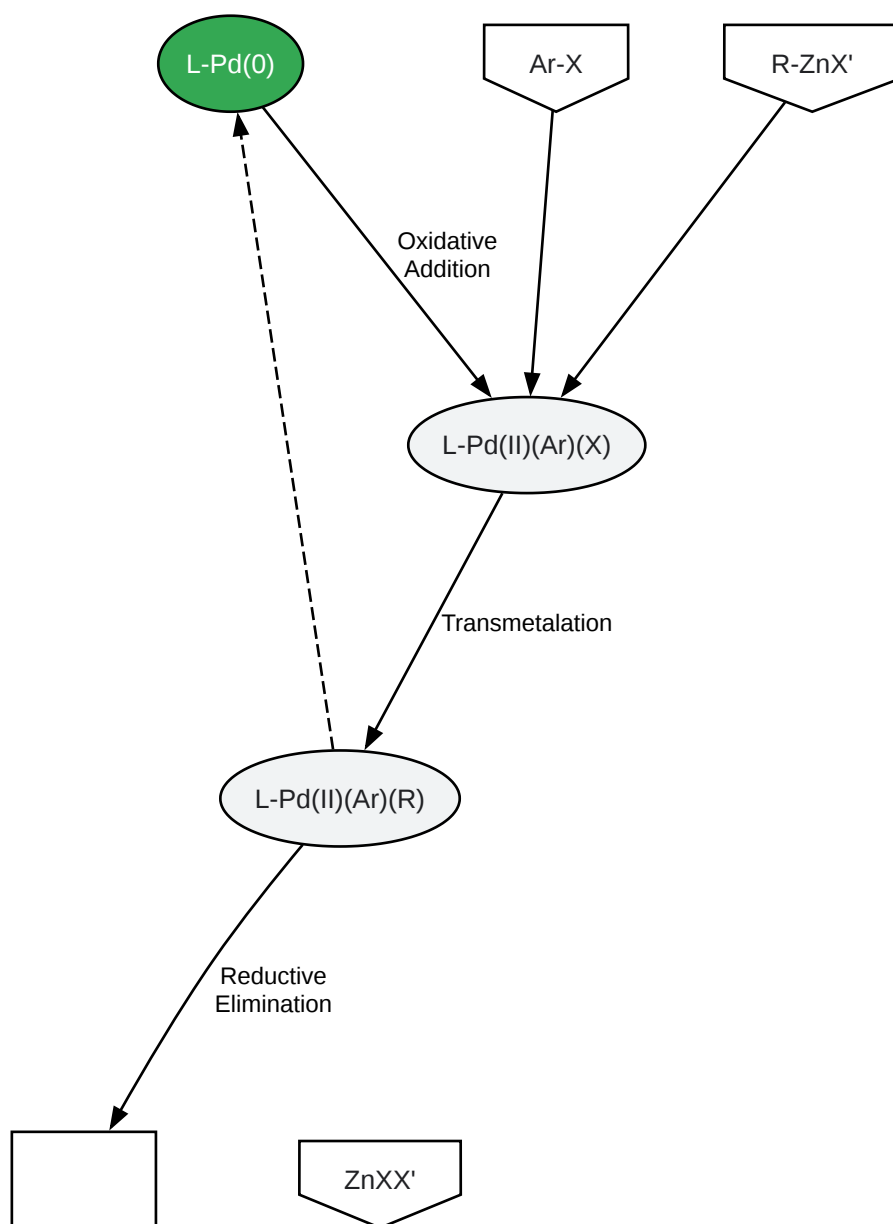
Entry	Aryl Halide	Boronic Acid	Temp. (°C)	Yield (%)	Reference
1	2-Chloroquinoline	4-Fluorophenyl boronic acid	40	95	[1]
2	5-Bromoindole	Vinylboronic acid	RT	88	[1]
3	4-Chloro-3-methylanisole	2,6-Difluorophenylboronic acid	40	High	[7]
4	4-Bromoanisole	(5-Formylthiophen-2-yl)boronic acid	40	High	[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- **Reaction Setup:** In a glovebox, an oven-dried vial is charged with the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and a suitable base (e.g., K_3PO_4 , 2.0 mmol).
- **Catalyst Addition:** **RockPhos Pd G3** (0.01-2 mol%) is added to the vial.
- **Solvent Addition:** Anhydrous, degassed solvent (e.g., THF, dioxane, or toluene, 0.5-1.0 M) is added.
- **Reaction Conditions:** The vial is sealed and the reaction mixture is stirred at the indicated temperature (ranging from room temperature to 110 °C) for the specified time (typically 30 minutes to 24 hours), monitoring by TLC or GC/MS.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure.

- Purification: The crude product is purified by flash column chromatography.





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